propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates a quinoline ring substituted with a 4-isopropylphenyl group at the 2-position, linked via a carbamoyl bridge to a 5,6-dihydro-4H-cyclopenta[b]thiophene core. The 3-position of the thiophene ring is esterified with a propyl group.
Properties
CAS No. |
351156-61-1 |
|---|---|
Molecular Formula |
C30H30N2O3S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
propyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-4-16-35-30(34)27-22-9-7-11-26(22)36-29(27)32-28(33)23-17-25(31-24-10-6-5-8-21(23)24)20-14-12-19(13-15-20)18(2)3/h5-6,8,10,12-15,17-18H,4,7,9,11,16H2,1-3H3,(H,32,33) |
InChI Key |
ZOSLOLGKACQVES-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Cyclopenta[b]thiophene Ring: This step may involve the cyclization of appropriate thiophene precursors under specific conditions, such as using a palladium-catalyzed reaction.
Coupling of the Quinoline and Cyclopenta[b]thiophene Rings: This can be achieved through a carbonylation reaction, where the quinoline derivative is reacted with the cyclopenta[b]thiophene derivative in the presence of a carbonylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its quinoline moiety.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, the compound is compared with three structurally related derivatives (Table 1). Key distinctions lie in substituent groups, molecular weights, and physicochemical parameters, which influence bioavailability, binding affinity, and synthetic accessibility.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Electronic and Steric Effects
- Quinoline vs. Benzoyl Backbone: The quinoline moiety in the target compound and its analogs (e.g., ) enables π-π stacking and hydrogen bonding via its nitrogen atom, enhancing binding to aromatic residues in biological targets. In contrast, the 4-phenylbenzoyl derivative () lacks this heteroaromatic nitrogen, reducing polar interactions .
- Ester Group Variation : The propyl ester in the target compound increases lipophilicity (higher XLogP3 vs. ethyl analogs) and may improve membrane permeability compared to ethyl esters in . However, longer alkyl chains could reduce aqueous solubility .
- This contrasts with the 2-phenyl group in , which offers less steric hindrance, or the thienyl group in , which adds sulfur-mediated van der Waals interactions .
Computational and Experimental Insights
- Docking Studies : AutoDock4 () simulations suggest that the 4-isopropylphenyl group in the target compound enhances hydrophobic interactions in enzyme active sites compared to phenyl or thienyl substituents.
- Noncovalent Interactions: Analysis via Multiwfn () and NCI plots () reveals that the cyclopenta[b]thiophene core contributes to charge transfer interactions, while the propyl ester modulates electron density distribution at the carboxylate terminus.
Biological Activity
The compound propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of quinoline derivatives , characterized by its unique structural features, including a quinoline moiety, a cyclopenta[b]thiophene ring, and a propyl ester group. The synthesis typically involves several steps:
- Formation of the Quinoline Moiety : This is achieved through Friedländer synthesis, which condenses aniline derivatives with ketones.
- Cyclization to Form Cyclopenta[b]thiophene : This step may involve palladium-catalyzed reactions.
- Final Coupling and Esterification : The last steps involve coupling the quinoline derivative with the cyclopenta[b]thiophene and esterification to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.25 |
| Compound B | HCT-116 | 0.36 |
| Compound C | UACC-62 | 0.29 |
These findings suggest that modifications in the structure of quinoline derivatives can enhance their anticancer activity.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , which are crucial in treating conditions such as arthritis and cardiovascular diseases. In vitro studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | 22.25 | 0.52 | 10.73 |
| Compound E | 20.00 | 0.78 | 9.51 |
These results indicate that certain modifications can lead to enhanced selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Tumor Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammatory processes.
Case Studies
- Case Study on Anticancer Activity : A study investigating a related quinoline derivative found it effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Case Study on Anti-inflammatory Effects : Another research project demonstrated that a similar compound significantly reduced inflammation markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
